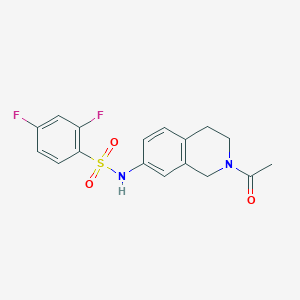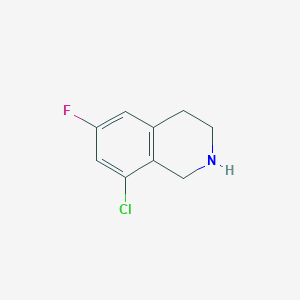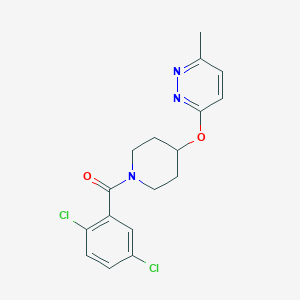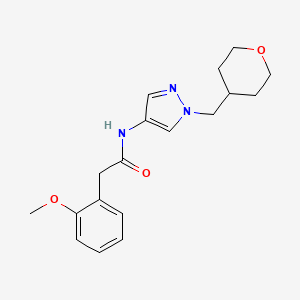![molecular formula C6H5Cl2N3 B2585942 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 2139336-89-1](/img/structure/B2585942.png)
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a chemical compound . It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known to exhibit a range of pharmacological effects .
Synthesis Analysis
The synthesis of this compound derivatives involves the use of microwave technique . This is a robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.49 and a boiling point of 345.2±42.0 °C . It is a solid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The compound 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been explored in various synthetic pathways for the generation of novel derivatives with potential biological activity. For instance, Zinchenko et al. (2018) detailed the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine, highlighting the compound's utility in synthesizing new pyrrolopyrimidines and pyridopyrimidines with potential biological relevance (Zinchenko et al., 2018).
Optical Properties and Applications
Bucevičius et al. (2015) explored the synthesis of 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, demonstrating the compound’s ability to function as a D–π–A–π–D chromophore with tunable energy levels for frontier orbitals through small polar substituents. This study not only contributes to our understanding of the electronic properties of pyrrolopyrimidines but also opens up avenues for their application in materials science, particularly in developing efficient light-emitting materials (Bucevičius et al., 2015).
Antimicrobial and Antitumor Activities
A novel class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines derived from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine showcased significant potential as antibacterial agents, as detailed by Etemadi et al. (2016). This underscores the therapeutic potential of pyrrolopyrimidine derivatives in combating infectious diseases (Etemadi et al., 2016).
Dual Inhibition of Dihydrofolate Reductase and Thymidylate Synthase
Gangjee et al. (2005) developed derivatives of pyrrolo[2,3-d]pyrimidine as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing potent antitumor activity. This highlights the compound’s application in developing antitumor agents with a dual mode of action, offering a promising avenue for cancer therapy (Gangjee et al., 2005).
Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Gangjee et al. (2010) synthesized a series of 6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating their potential as antiangiogenic and antitumor agents. This research provides insight into the design of new therapeutics targeting angiogenesis in cancer treatment (Gangjee et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXRIIEMJOTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)




![5-(2-Methoxyethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2585868.png)







